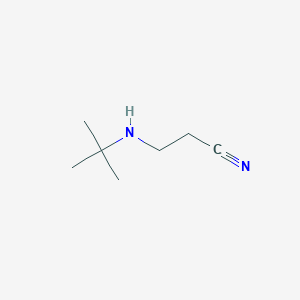
Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate
Vue d'ensemble
Description
It belongs to the class of piperazine derivatives and serves as a valuable building block in organic synthesis. Piperazine derivatives exhibit diverse biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive properties . The conformational flexibility of the piperazine ring and its polar nitrogen atoms contribute to these varied interactions with macromolecules.
Synthesis Analysis
Both compounds were characterized using FT-IR, 1H & 13C NMR, and LCMS spectroscopic techniques. Single crystal X-ray diffraction analysis confirmed the structures of both compounds. Compound 1 adopts a linear shape with the ethyl acetate moiety in a fully extended conformation, while compound 2 exhibits an L-shaped structure with twisting at the C10 atom .
Molecular Structure Analysis
The crystal structure of compound 1 features a two-dimensional zig-zag architecture with C–H…O intermolecular interactions. In contrast, compound 2 displays strong N–H…O hydrogen bonds and intermolecular interactions of the type N–H…N and C–H…N, resulting in a two-dimensional arrangement .
Applications De Recherche Scientifique
Synthesis Techniques
- Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized via a condensation reaction involving carbamimide and 3-fluorobenzoic acid, showcasing the methodological diversity in synthesizing piperazine derivatives (Sanjeevarayappa et al., 2015).
- A sterically congested piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was prepared using a modified Bruylants approach, highlighting the structural and synthetic complexities in piperazine chemistry (Gumireddy et al., 2021).
Structural Analysis
- X-ray diffraction studies offer profound insights into the molecular and crystal structure of these compounds, providing essential data for understanding their chemical properties and potential applications in various scientific domains (Sanjeevarayappa et al., 2015).
- The crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, for example, was meticulously detailed, indicating the precision of current structural analysis techniques (Mamat et al., 2012).
Pharmacological Cores
- The structural uniqueness of piperazine derivatives, such as the presence of a second nitrogen atom on the N-tert-butyl piperazine substructure, provides a pharmacologically useful core, suggesting potential applications in drug design and discovery (Gumireddy et al., 2021).
Anticorrosive Applications
- Tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrated significant anticorrosive activity, highlighting its potential in protecting materials against corrosion, thus broadening the application spectrum of these compounds (Praveen et al., 2021).
Antitumor Activity
- N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides, a series structurally related to tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate, showed potent antitumor activities in vitro, indicating the potential of piperazine derivatives in developing new anticancer drugs (Wu et al., 2017).
Propriétés
IUPAC Name |
tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-12(10-16)11-17-13/h4-5,11H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKYCLGXUNOINC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701168226 | |
| Record name | 1,1-Dimethylethyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701168226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate | |
CAS RN |
683274-61-5 | |
| Record name | 1,1-Dimethylethyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=683274-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701168226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302602.png)



